1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-16-13(26(22,23)20-8-1-2-9-20)6-3-7-19(16)11-14-17-15(25-18-14)12-5-4-10-24-12/h3-7,10H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBSXYLPONBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Pyridin-2-one Derivatives with Sulfonyl Groups
- 1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (): Shares the pyrrolidin-1-ylsulfonyl substituent but replaces the oxadiazole-furan group with a trifluoromethyl-biphenyl moiety. The biphenyl group increases molecular weight (C24H21F3N2O4S vs.
- 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (): Substitutes the oxadiazole with a triazole-thione group, introducing sulfur-based reactivity. The benzyl group may enhance steric hindrance, reducing binding pocket accessibility relative to the smaller furan-oxadiazole system .
(b) Oxadiazole-Containing Compounds
- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (): Replaces pyridin-2-one with pyrrolidin-2-one and substitutes furan with fluorophenyl.
- 1-({5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyridin-2(1H)-one (): Features a bromophenylmethyl group instead of furan. Bromine’s polarizability could enhance halogen bonding in target interactions but increases molecular weight (C17H14BrN3O2 vs. C17H14N4O5S) .
Functional Group Impact
Research Implications
While activity data for the target compound are absent in the provided evidence, structural trends suggest:
- Bioactivity Potential: Pyrrolidinylsulfonyl and oxadiazole groups are common in antiviral and kinase inhibitors (e.g., ) .
- Metabolic Considerations : The furan group may confer faster hepatic clearance compared to halogenated aryl groups (e.g., ) due to cytochrome P450 interactions .
Q & A
Basic: What are the key synthetic challenges in constructing the oxadiazole and pyrrolidinone moieties in this compound?
Answer:
The oxadiazole ring is typically synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). Challenges include controlling regioselectivity and avoiding side reactions such as over-oxidation. The pyrrolidinone-sulfonyl group requires sulfonation of pyrrolidine followed by oxidation to the sulfone, which demands careful temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Oxadiazole formation | POCl₃, DMF, 0–5°C → 90°C | Use of molecular sieves to absorb H₂O |
| Sulfonation | SO₃·Py complex, CH₂Cl₂, 0°C → RT | Slow addition of sulfonating agent |
Advanced: How can reaction yields be optimized during the coupling of the furan-oxadiazole subunit to the pyridinone core?
Answer:
Coupling efficiency depends on:
- Activation of the methyl group on the oxadiazole (e.g., via bromination using NBS) to enable nucleophilic substitution.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvents (e.g., THF/DMF 1:1) balance reactivity and stability.
- Catalysis : K₂CO₃ or Cs₂CO₃ as a base improves deprotonation, while phase-transfer catalysts (e.g., TBAB) accelerate interfacial reactions .
Example Protocol: - React 1.2 equiv brominated oxadiazole with pyridinone in DMF/K₂CO₃ at 60°C for 12 hr → 75–80% yield after column purification.
Basic: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.1 ppm, pyridinone carbonyl at δ 165–170 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles, especially for the oxadiazole-pyrrolidinone junction. SHELXL refinement is recommended for handling sulfonyl group disorder .
Advanced: How should researchers address contradictions in biological activity data between this compound and structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. thiophene in oxadiazole) using in vitro assays (IC₅₀, Ki).
- Solubility Adjustments : Use logP calculations (e.g., via PubChem data) to normalize bioavailability differences. For example, the pyrrolidinone-sulfonyl group increases polarity but may reduce membrane permeability .
- Statistical Validation : Apply ANOVA or Tukey’s test to distinguish significant activity variations (p < 0.05) across replicate assays .
Basic: What are the solubility properties of this compound, and how do they influence experimental design?
Answer:
-
Solubility Profile :
Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for stock solutions Water <0.1 Requires co-solvents (e.g., 10% PEG-400) -
Experimental Impact : Low aqueous solubility complicates in vivo studies. Use sonication or surfactants (e.g., Tween-80) for dispersion in pharmacokinetic assays .
Advanced: What computational strategies predict the compound’s binding modes with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Key residues (e.g., Asp86 in PDE4) may hydrogen-bond with the sulfonyl group.
- MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of the furan-oxadiazole moiety in hydrophobic pockets .
Validation : Cross-check with experimental IC₅₀ values from enzymatic assays.
Basic: What safety precautions are necessary when handling the pyrrolidin-1-ylsulfonyl group?
Answer:
- Hazards : Sulfonyl derivatives are irritants (skin/eyes) and may release SO₂ upon decomposition.
- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid acidic conditions. Store under N₂ at −20°C .
Advanced: How can researchers resolve crystallographic disorder in the sulfonyl group during XRD analysis?
Answer:
- Refinement Strategies : In SHELXL, apply PART instructions and isotropic displacement parameter (Ueq) constraints for disordered O atoms.
- Data Collection : Use low-temperature (100 K) synchrotron data (λ = 0.7–1.0 Å) to enhance resolution <1.0 Å .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Chromatography : Silica gel (70–230 mesh) with EtOAc/hexane (3:7) resolves oxadiazole and pyridinone impurities.
- Recrystallization : Use EtOH/H₂O (8:2) for high-purity crystals (mp 180–185°C) .
Advanced: What mechanistic insights explain the compound’s stability under physiological pH?
Answer:
- Hydrolysis Resistance : The electron-withdrawing sulfonyl group stabilizes the pyrrolidinone ring against ring-opening.
- pH Studies : Monitor degradation via HPLC at pH 2–9. Half-life >24 hr at pH 7.4 suggests suitability for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
